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Compound of Interest

Compound Name: AZD7545

Cat. No.: B1666236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase specificity of AZD7545, a potent

Pyruvate Dehydrogenase Kinase (PDK) inhibitor. While comprehensive kinase panel screening

data for AZD7545 is not publicly available, this document contrasts its high selectivity for its

primary targets with that of prominent Polo-like Kinase 1 (PLK1) inhibitors—Volasertib (BI

6727), BI-2536, and Onvansertib (NMS-1286937)—for which broader selectivity data exists.

This comparison highlights different approaches to kinase inhibitor selectivity in drug

development.

Data Presentation: Inhibitor Specificity
The following tables summarize the inhibitory activities of AZD7545 and selected PLK1

inhibitors against their target kinase families and other known off-targets.

Table 1: AZD7545 Inhibitory Activity against Pyruvate Dehydrogenase Kinase (PDK) Isoforms
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Inhibitor Target Kinase IC50 (nM) Notes

AZD7545 PDHK1 36.8 ± 18 [1][2]

PDHK2 6.4 ± 2.2 [1][2]

PDHK3 600 [3]

PDHK4

No inhibition

observed; paradoxical

stimulation at >10 nM.

[4][5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%. Data are presented as mean ± S.E.M.

Table 2: Comparative Kinase Inhibitory Profile of Selected PLK1 Inhibitors

Inhibitor Primary Target IC50 (nM)
Key Off-
Targets

IC50/Kd (nM)

Volasertib (BI

6727)
PLK1 0.87 PLK2, PLK3 5, 56

BI-2536 PLK1 0.83
PLK2, PLK3,

BRD4
3.5, 9.0, 37 (Kd)

Onvansertib

(NMS-1286937)
PLK1 2

FLT3, MELK,

CK2
510, 744, 826

This table highlights the primary target potency and significant off-targets of three well-

characterized PLK1 inhibitors.[2][6][7][8][9][10]

Experimental Protocols
1. Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay (for AZD7545)

The inhibitory activity of AZD7545 against PDK isoforms was determined using a radiometric

assay. The protocol involves the following key steps:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Volasertib
https://www.chemicalprobes.org/bi2536
https://en.wikipedia.org/wiki/Volasertib
https://www.chemicalprobes.org/bi2536
https://pmc.ncbi.nlm.nih.gov/articles/PMC2871385/
https://portlandpress.com/biochemsoctrans/article-pdf/31/6/1168/537694/bst0311168.pdf
https://www.researchgate.net/publication/8988947_AZD7545_is_a_selective_inhibitor_of_pyruvate_dehydrogenase_kinase_2
https://www.chemicalprobes.org/bi2536
https://www.selleckchem.com/products/BI6727-Volasertib.html
https://www.medchemexpress.com/Volasertib.html
https://www.medchemexpress.com/NMS-1286937.html
https://www.cancer-research-network.com/2023/08/22/onvansertib-is-an-orally-available-plk1-inhibitor-for-malignancies-research/
https://www.selleckchem.com/products/BI-2536.html
https://www.benchchem.com/product/b1666236?utm_src=pdf-body
https://www.benchchem.com/product/b1666236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Components: The assay mixture contains the E1 subunit of the pyruvate

dehydrogenase complex, [γ-32P]ATP, and the respective PDK isoenzyme (PDHK1, PDHK2,

or PDHK4).

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C in Mops-K+

buffer.

Termination and Measurement: The reaction is stopped, and the incorporation of the

radiolabeled phosphate from [γ-32P]ATP into the E1 subunit is measured. This is typically

done by separating the proteins by SDS-PAGE, followed by autoradiography and

quantification.

IC50 Determination: To determine the IC50 value, the assay is performed with a range of

AZD7545 concentrations. The percentage of inhibition at each concentration is calculated

relative to a control without the inhibitor, and the IC50 is determined by fitting the data to a

dose-response curve.

2. General Kinase Profiling Assay (e.g., for PLK1 Inhibitors)

A common method for assessing kinase inhibitor specificity is through large-panel kinase

screening, often utilizing luminescent or radiometric-based assays. A representative workflow is

as follows:

Assay Principle: These assays measure the amount of ATP consumed (or ADP produced)

during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity due

to an inhibitor results in a lower signal.

Procedure:

A panel of purified, active kinases is assembled.

Each kinase is incubated with its specific substrate and ATP in the presence of the test

compound (e.g., Volasertib, BI-2536, or Onvansertib) at one or more concentrations.

Following the kinase reaction, a detection reagent is added that converts ADP to ATP,

which then drives a luciferase-luciferin reaction, generating a luminescent signal.
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The signal intensity is inversely proportional to the amount of ADP produced, and therefore

reflects the kinase activity.

Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is

calculated relative to a vehicle control. This allows for the identification of off-target kinases

and the determination of the inhibitor's selectivity profile across the kinome.[11][12][13][14]

[15]
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Caption: Pyruvate Dehydrogenase Kinase (PDK) signaling pathway.
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Caption: General workflow for kinase selectivity profiling.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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